Diethyl-pythiDC

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Diethyl-pythiDC ist ein niedermolekularer Inhibitor von Kollagen-Prolyl-4-Hydroxylasen (CP4Hs). Es hat sich gezeigt, dass es ein erhebliches Potenzial hat, das Wachstum und die Metastasierung verschiedener Krebsarten, darunter das Pankreaskarzinom und das kolorektale Karzinom, zu reduzieren . Die Verbindung ist bekannt für ihre Fähigkeit, die extrazelluläre Matrix zu modulieren und das Tumorwachstum zu hemmen.

Vorbereitungsmethoden

Die Synthese von Diethyl-pythiDC beinhaltet die Herstellung von Biheteroaryl-Dicarboxylaten, die dann verestert werden, um die endgültige Verbindung zu bilden . Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Lösungsmitteln wie Dimethylsulfoxid (DMSO) und erfordern eine sorgfältige Kontrolle von Temperatur und pH-Wert, um sicherzustellen, dass das gewünschte Produkt erhalten wird. Industrielle Produktionsmethoden für this compound sind nicht weit verbreitet dokumentiert, aber sie folgen wahrscheinlich ähnlichen Synthesewegen mit Optimierung für die großtechnische Produktion.

Analyse Chemischer Reaktionen

Diethyl-pythiDC durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener Oxidationsprodukte führt.

Reduktion: Reduktionsreaktionen können die in this compound vorhandenen funktionellen Gruppen modifizieren, wodurch sich seine chemischen Eigenschaften verändern.

Häufig verwendete Reagenzien bei diesen Reaktionen umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu ermöglichen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

Prostate Cancer

In studies involving prostate cancer cell lines (DU145 and PC3), diethyl-pythiDC demonstrated significant anti-tumor effects. Treatment with this compound resulted in:

- Reduction in Tumor Weight : Mice treated with this compound showed a statistically significant decrease in tumor weight compared to control groups .

- Modulation of EMT Markers : The compound altered the expression of N-cadherin, Vimentin, and E-cadherin, indicating its role in reversing EMT in prostate cancer cells .

Colorectal Cancer

This compound has also been investigated for its effects on colorectal cancer (CRC). Key findings include:

- Decreased Malignant Phenotypes : In CRC patient-derived xenografts with high P4HA1 expression, treatment led to tumor regression and reduced cell proliferation .

- Inhibition of Migration : The compound decreased the expression of AGO2 and MMP1, which are critical for CRC progression and metastasis .

Pancreatic Ductal Adenocarcinoma (PDAC)

The application of this compound in PDAC research highlighted its potential as a therapeutic agent:

- Inhibition of Cell Proliferation : Various PDAC cell lines treated with this compound exhibited reduced proliferation rates and colony formation capabilities .

- G2/M Cell Cycle Arrest : The compound induced cell cycle arrest at the G2/M phase, further contributing to its anti-cancer effects .

Table 1: Summary of this compound Effects on Cancer Cell Lines

Case Study 1: Prostate Cancer Treatment

In a controlled study, immunocompromised mice were injected with PC3 cells to induce tumor growth. Upon treatment with this compound at 150 mg/kg twice weekly, significant reductions in tumor volume were observed compared to the control group. Histological analysis revealed alterations in EMT marker expression following treatment, supporting the compound's efficacy as a potential therapeutic agent for prostate cancer .

Case Study 2: Colorectal Cancer Progression

A clinical study focused on CRC patient-derived xenografts demonstrated that this compound effectively reduced tumor size and inhibited the expression of key proteins involved in cancer progression. The results suggest that targeting P4HA1 with this inhibitor could provide a novel strategy for treating aggressive forms of colorectal cancer .

Wirkmechanismus

Diethyl-pythiDC exerts its effects by inhibiting collagen prolyl 4-hydroxylases (CP4Hs), which are enzymes involved in the hydroxylation of proline residues in collagen . This inhibition disrupts the synthesis and deposition of collagen, leading to changes in the extracellular matrix. The compound also modulates the expression of various proteins involved in tumor progression, such as argonaute-2 (AGO2) and matrix metalloproteinase 1 (MMP1) . These molecular targets and pathways are crucial for the compound’s anti-tumor effects.

Vergleich Mit ähnlichen Verbindungen

Diethyl-pythiDC ist einzigartig in seiner spezifischen Hemmung von Kollagen-Prolyl-4-Hydroxylasen, ohne allgemeine Toxizität zu verursachen oder die Eisenhomöostase zu stören . Ähnliche Verbindungen umfassen:

Dihydroxybenzoat (EDHB): Ein weiterer Inhibitor von CP4Hs, der jedoch einen starken eisenarmen Phänotyp in behandelten Zellen verursacht.

Biheteroaryl-Dicarboxylate: Diese Verbindungen weisen strukturelle Ähnlichkeiten mit this compound auf und werden in ähnlichen Forschungsanwendungen verwendet.

This compound zeichnet sich durch seine hohe Spezifität und minimalen Nebenwirkungen aus, was es zu einem wertvollen Werkzeug in der Krebsforschung und für potenzielle therapeutische Anwendungen macht.

Biologische Aktivität

Diethyl-pythiDC (2-(5-carboxythiazol-2-yl)pyridine-5-carboxylic acid) is a small molecule inhibitor known for its selective inhibition of collagen prolyl hydroxylase (C-P4H), a critical enzyme involved in collagen biosynthesis. This compound has garnered attention for its potential therapeutic applications, particularly in cancer treatment and fibrosis-related diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various cell types, and implications for clinical use.

This compound primarily inhibits the activity of collagen prolyl hydroxylase, specifically targeting the P4HA1 and P4HA3 isoforms. These enzymes are crucial for the post-translational modification of collagen, which affects tissue integrity and cellular behavior. The inhibition of C-P4H by this compound leads to reduced collagen synthesis, impacting cell proliferation and invasion in various cancer types.

Competitive Inhibition

Research indicates that this compound exhibits competitive inhibition with respect to the α-ketoglutarate (AKG) co-substrate in C-P4H activity assays. This was demonstrated through Lineweaver–Burke plotting, showing that this compound binds within the AKG binding pocket, enhancing its inhibitory potency compared to other compounds like EDHB .

Colorectal Cancer (CRC)

In studies involving colorectal cancer models, this compound has been shown to impede tumor growth significantly. For instance, treatment with this compound resulted in a marked reduction in cell viability and invasion ability in CRC patient-derived xenografts (PDX) that expressed high levels of P4HA1. The compound was administered at concentrations that effectively inhibited tumor progression without inducing significant cytotoxicity .

Melanoma

This compound also demonstrated potent anti-proliferative effects in melanoma cell lines. In comparative assays against EDHB, this compound led to greater inhibition of cell proliferation across various concentrations. Notably, it induced apoptosis in melanoma cells, suggesting a dual mechanism of action—both inhibiting collagen synthesis and promoting programmed cell death .

Collagen Synthesis

The inhibition of C-P4H by this compound leads to decreased secretion of type I collagen in treated cells. In experiments with MDA-MB-231 breast cancer cells, this compound did not exhibit cytotoxicity at concentrations up to 500 µM but effectively reduced collagen levels secreted by these cells . This reduction is critical as it correlates with altered tumor microenvironments and potential metastatic behavior.

Iron Regulation

Interestingly, this compound treatment did not significantly alter cellular iron levels or induce an iron-deficient phenotype, unlike other C-P4H inhibitors such as EDHB. This characteristic may enhance its therapeutic profile by minimizing side effects related to iron metabolism disturbances .

Case Studies and Research Findings

| Study | Cell Type | Concentration | Outcome |

|---|---|---|---|

| Vasta et al., 2016 | PMWK Melanoma Cells | 32-512 µM | Significant inhibition of proliferation and induction of apoptosis |

| Agarwal et al., 2020 | CRC PDX Models | Variable | Tumor regression observed with high P4HA1 expression |

| PMC4798942 | MDA-MB-231 Cells | Up to 500 µM | No cytotoxic effects; reduced collagen secretion |

Eigenschaften

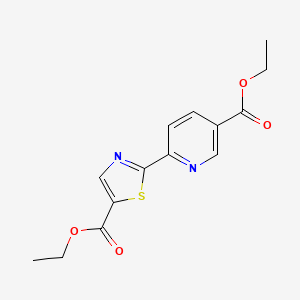

IUPAC Name |

ethyl 2-(5-ethoxycarbonylpyridin-2-yl)-1,3-thiazole-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O4S/c1-3-19-13(17)9-5-6-10(15-7-9)12-16-8-11(21-12)14(18)20-4-2/h5-8H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSMODRMOSSBWGQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(C=C1)C2=NC=C(S2)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.